molecular formula C11H12BrNO2 B2394797 (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 945724-02-7

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2394797
CAS No.: 945724-02-7
M. Wt: 270.126
InChI Key: RPUCSDNSVNQXSP-AATRIKPKSA-N
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Description

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.126. The purity is usually 95%.
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Biological Activity

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a halogenated chalcone, is a compound of interest due to its diverse biological activities. Its structure includes a bromine atom and a dimethylamino group, contributing to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂BrNO₂
  • Molecular Weight : 270.12 g/mol
  • CAS Number : 945724-02-7
  • MDL Number : MFCD28402337
  • Purity : Typically >95% in research applications

Structural Characteristics

The compound features a conjugated system that enhances its stability and reactivity. The presence of the bromine atom is significant for its biological interactions, while the dimethylamino group may influence solubility and receptor binding.

1. Inhibitory Effects on Enzymes

Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs) and cholinesterases.

Table 1: Inhibitory Activity on Key Enzymes

EnzymeIC₅₀ (µM)Selectivity Index
MAO-B0.51>78.4
Acetylcholinesterase (AChE)Not specified-
Butyrylcholinesterase (BChE)Not specified-

The compound has shown selective inhibition of MAO-B with an IC₅₀ value of 0.51 µM, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

2. Antioxidant Properties

In vitro studies have indicated that this compound can scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress in cellular models. This activity was evaluated using Vero cell lines, where the compound demonstrated significant cytoprotection against hydrogen peroxide-induced damage.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses antibacterial activity, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature.

Table 2: Antimicrobial Activity Overview

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate

Study on Neuroprotective Effects

A study published in ACS Omega explored the neuroprotective effects of halogenated chalcones, including our compound of interest. The findings indicated that these compounds could cross the blood-brain barrier (BBB), making them suitable candidates for further development in treating neurodegenerative diseases .

Toxicity Assessment

Toxicity evaluations conducted on Vero cells revealed that this compound was non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCSDNSVNQXSP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.